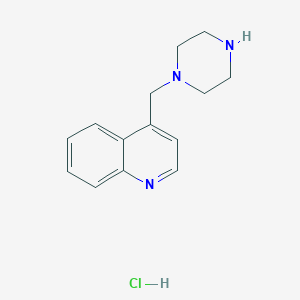

4-(1-Piperazinylmethyl)quinoline Hydrochloride

Description

Properties

IUPAC Name |

4-(piperazin-1-ylmethyl)quinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3.ClH/c1-2-4-14-13(3-1)12(5-6-16-14)11-17-9-7-15-8-10-17;/h1-6,15H,7-11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRGSZIKCLSKHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=NC3=CC=CC=C23.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-(1-Piperazinylmethyl)quinoline Hydrochloride

CAS: 1986372-01-3 Chemical Class: Quinoline-Piperazine Hybrid Scaffold Document Type: Technical Guide & Application Whitepaper

Executive Summary

4-(1-Piperazinylmethyl)quinoline hydrochloride (CAS 1986372-01-3) represents a "privileged scaffold" in modern medicinal chemistry. It fuses the pharmacologically active quinoline core—historically significant in antimalarial and antibacterial therapeutics—with a piperazine moiety via a methylene bridge. This specific architecture serves as a critical bifunctional building block : the quinoline ring acts as a π-stacking anchor for ATP-binding pockets (kinases) or DNA intercalation, while the piperazine nitrogen provides a solubilizing, modifiable handle for optimizing pharmacokinetic profiles (ADME).

This guide details the synthesis, physicochemical properties, and application of this core in developing VEGFR-2 inhibitors, KRAS G12C antagonists, and next-generation anti-infectives.

Chemical Identity & Physicochemical Profile[1][2]

| Property | Specification |

| IUPAC Name | 4-(piperazin-1-ylmethyl)quinoline hydrochloride |

| Molecular Formula | C₁₄H₁₅N₃ · xHCl (Typically mono- or dihydrochloride) |

| Molecular Weight | ~263.77 g/mol (for monohydrochloride) |

| Free Base MW | 227.31 g/mol |

| Solubility | High in Water, DMSO, Methanol (Salt form); Low in Hexane/Et₂O |

| pKa (Calc.) | ~9.8 (Piperazine NH), ~4.9 (Quinoline N) |

| Appearance | Off-white to pale yellow hygroscopic solid |

Structural Significance

The methylene bridge (-CH2-) interrupts the conjugation between the quinoline and piperazine rings. This disruption allows the piperazine ring to adopt a chair conformation, projecting substituents into solvent-exposed regions of a protein binding pocket, which is crucial for improving the LogD and metabolic stability of drug candidates.

Synthetic Methodologies

To ensure high purity for biological screening, a Stepwise Protection Strategy is recommended over direct alkylation to prevent the formation of bis-quinoline byproducts.

Protocol A: High-Fidelity Synthesis (Recommended for R&D)

Objective: Synthesis of mono-substituted 4-(1-piperazinylmethyl)quinoline without dimerization.

Reagents: 4-(Chloromethyl)quinoline hydrochloride, N-Boc-piperazine, K₂CO₃, Acetonitrile (ACN), HCl/Dioxane.

-

Nucleophilic Substitution:

-

Charge a reaction vessel with 4-(Chloromethyl)quinoline (1.0 eq) and N-Boc-piperazine (1.1 eq) in anhydrous ACN.

-

Add K₂CO₃ (3.0 eq) to scavenge acid.

-

Reflux at 80°C for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5) for disappearance of the alkyl chloride.

-

Mechanism:[1] SN2 attack of the secondary piperazine amine on the benzylic-like methylene carbon.

-

-

Workup:

-

Filter inorganic salts while hot. Concentrate the filtrate.

-

Redissolve in EtOAc and wash with water/brine to remove residual salts.

-

-

Deprotection & Salt Formation:

-

Dissolve the Boc-intermediate in minimal 1,4-dioxane.

-

Add 4M HCl in dioxane (5–10 eq) at 0°C. Stir at RT for 2 hours.

-

The product precipitates as the hydrochloride salt. Filter and wash with diethyl ether to remove Boc-byproducts.

-

Protocol B: Direct Alkylation (Industrial/Scale-up)

Note: Requires excess piperazine to minimize dimer formation.

-

React 4-(Chloromethyl)quinoline with Piperazine (5.0 eq) in Ethanol at reflux.

-

The large excess of piperazine statistically favors mono-alkylation.

-

Post-reaction, excess piperazine is removed via sublimation or selective aqueous extraction (pH adjustment).

Visualization: Synthetic Pathway

Caption: Figure 1. Stepwise synthesis preventing dimerization via Boc-protection strategy.

Medicinal Chemistry Applications

Kinase Inhibition (VEGFR-2 & KRAS)

The 4-aminoquinoline scaffold is a bioisostere for the quinazoline core found in drugs like Gefitinib.

-

Mechanism: The quinoline nitrogen accepts a hydrogen bond from the "hinge region" of the kinase ATP-binding site.

-

Role of Piperazine: It extends into the ribose-binding pocket or the solvent front, often forming salt bridges with residues like Asp1046 (in VEGFR-2). This interaction is critical for potency and selectivity.

Antidiabetic Agents (α-Glucosidase)

Recent studies identify this scaffold as a potent inhibitor of α-glucosidase. The quinoline ring engages in

Antimalarial & Antimicrobial

Derived from the Chloroquine lineage, this molecule retains activity against DNA gyrase and heme polymerization. The methylene bridge alters the pKa profile, potentially overcoming resistance mechanisms associated with chloroquine transporter mutations (PfCRT).

Visualization: Pharmacophore Logic

Caption: Figure 2. Pharmacophore mapping of the scaffold against key biological targets.

Analytical Characterization & Handling

Quality Control Parameters

-

HPLC: C18 Column, Gradient 5% -> 95% ACN/Water (0.1% TFA). The basic quinoline/piperazine nitrogens may tail; use TFA or high pH buffer (Ammonium Bicarbonate) to sharpen peaks.

-

1H NMR (DMSO-d6):

-

Quinoline aromatic protons:

7.5 – 8.9 ppm (Multiplets). -

Benzylic CH2:

~4.0 ppm (Singlet). -

Piperazine CH2:

2.5 – 3.5 ppm (Broad multiplets depending on salt form).

-

Stability & Storage

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

-

Stability: Stable in solid state for >2 years. In solution (water/buffer), the free base is prone to oxidation over time; prepare fresh or store frozen.

References

-

Antidiabetic Potential: Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. Bioorganic Chemistry, 2024.[2] Link

-

Anticancer (VEGFR-2): Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & Medicinal Chemistry, 2021. Link

-

KRAS Inhibition: Stereoselective synthesis of a KRAS G12C inhibitor with a quinoline-piperazine scaffold. Organic & Biomolecular Chemistry, 2025.[3][4] Link

-

Antimicrobial Activity: Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science, 2016. Link

-

Crystallography & Structure: Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints, 2025.[3][4][5][6] Link

Sources

- 1. solutions.covestro.com [solutions.covestro.com]

- 2. Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel quinoline-piperazines fused to a phenylhydrazinecarbothioamide scaffold as promising α-glucosidase inhibitors with anti-diabetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Comprehensive Technical Guide: 4-(Piperazin-1-ylmethyl)quinoline HCl

Executive Summary

4-(Piperazin-1-ylmethyl)quinoline HCl (CAS: 1986372-01-3 for the HCl salt) is a high-value heterocyclic building block in medicinal chemistry.[1] Unlike its structural cousin 4-(piperazin-1-yl)quinoline, which features a direct nitrogen-to-aromatic bond, this compound incorporates a methylene bridge (-CH₂-) between the quinoline pharmacophore and the piperazine ring.

This structural nuance significantly alters its physicochemical profile: it interrupts the conjugation between the rings, increases the basicity of the piperazine nitrogens, and introduces a flexible rotatable bond. It serves as a critical intermediate for synthesizing kinase inhibitors (e.g., VEGFR-2), serotonin receptor ligands, and novel antimicrobial agents where the quinoline acts as an intercalator or hydrophobic anchor and the piperazine provides water solubility and hydrogen-bonding capabilities.

Part 1: Chemical Architecture & Properties[2]

Structural Analysis

The molecule consists of three distinct domains, each serving a specific function in drug design:

| Domain | Structural Feature | Medicinal Chemistry Role |

| Core Scaffold | Quinoline Ring | Planar aromatic system capable of |

| Linker | Methylene Bridge (-CH₂-) | Decoupler: Prevents resonance between the piperazine lone pair and the quinoline ring, maintaining the piperazine's |

| Functional Handle | Piperazine Ring | Provides a secondary amine (-NH) for further derivatization (acylation, alkylation, sulfonylation) and improves aqueous solubility. |

Physicochemical Profile

-

Molecular Formula:

(typically di-hydrochloride). -

Molecular Weight (Free Base): 227.31 g/mol .

-

Basicity (pKa):

- (Piperazine, distal): ~9.8 (Highly basic, protonated at physiological pH).

- (Piperazine, proximal): ~5.5–6.0 (Lower due to inductive effect of benzyl-like quinoline).

- (Quinoline): ~4.9.

-

Solubility: The HCl salt is highly soluble in water (>50 mg/mL) and methanol; sparingly soluble in dichloromethane or hexanes.

Part 2: Synthetic Methodologies

The synthesis of 4-(piperazin-1-ylmethyl)quinoline requires careful control to prevent bis-alkylation (where one piperazine molecule reacts with two quinoline electrophiles).

Primary Route: Nucleophilic Substitution

This is the industry-standard protocol due to the commercial availability of 4-(chloromethyl)quinoline hydrochloride.

Reaction Logic:

The reaction involves an

-

Challenge: The product contains a secondary amine that is still nucleophilic, risking the formation of the symmetrical dimer (bis-quinoline).

-

Solution: Use a large excess of piperazine (3–5 equivalents) to statistically favor the mono-substituted product.

Protocol 1: Substitution via 4-(Chloromethyl)quinoline

-

Reagents:

-

4-(Chloromethyl)quinoline HCl (1.0 eq)

-

Piperazine (anhydrous) (5.0 eq)

-

Potassium Carbonate (

) (3.0 eq) -

Solvent: Acetonitrile (ACN) or DMF.

-

-

Procedure:

-

Suspend 4-(chloromethyl)quinoline HCl and

in ACN under nitrogen. -

Add piperazine in one portion.

-

Heat to reflux (

) for 4–6 hours. Monitor by TLC (System: DCM/MeOH/NH -

Note: The starting material (chloride) is less polar; the product will stay near the baseline without ammonia.

-

-

Work-up (Critical for Purity):

-

Filter off inorganic salts (

, excess -

Purification: Dissolve residue in water. Extract non-polar impurities with Ethyl Acetate. Basify aqueous layer to pH >12 with NaOH. Extract product into DCM (3x).

-

Salt Formation: Treat the DCM layer with 4M HCl in dioxane to precipitate the target as a hydrochloride salt.

-

Alternative Route: Reductive Amination

Used when the aldehyde precursor is more accessible or to avoid dimer formation completely.

-

Reagents: Quinoline-4-carbaldehyde, N-Boc-piperazine,

. -

Step 1: React aldehyde with N-Boc-piperazine in DCM to form the imine/iminium species.

-

Step 2: Add

to reduce to the amine. -

Step 3: Deprotect Boc group using TFA/DCM or HCl/MeOH.

-

Advantage:[3] Eliminates risk of bis-alkylation.

-

Disadvantage: Two steps; higher cost of reagents.

-

Part 3: Visualization of Workflows

Diagram 1: Synthetic Pathway & Logic

Caption: Nucleophilic substitution strategy highlighting the use of excess piperazine to suppress dimer formation.

Diagram 2: Pharmacophore & SAR Logic

Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each chemical domain.

Part 4: Analytical Characterization

To validate the structure, specifically distinguishing it from the direct analogue 4-(piperazin-1-yl)quinoline, focus on the methylene bridge signals.

Nuclear Magnetic Resonance ( NMR)

-

Solvent:

or -

Key Diagnostic Peak: The methylene bridge (

) connecting the quinoline and piperazine.-

Shift:

3.80 – 4.10 ppm (Singlet, 2H). -

Contrast: This peak is absent in 4-(piperazin-1-yl)quinoline.

-

-

Aromatic Region: Quinoline protons (

7.5 – 9.0 ppm). The H-2 proton (next to nitrogen) is typically the most deshielded doublet around -

Piperazine Region: Two multiplets around

2.5 – 3.2 ppm (depending on salt state).

Mass Spectrometry (LC-MS)[5]

-

Ionization: ESI+

-

Parent Ion:

(for free base -

Fragmentation:

-

Loss of piperazine fragment often yields the quinolyl-methyl carbocation (

~142).

-

Part 5: Applications & Handling

Medicinal Chemistry Utility

This scaffold is a "privileged structure" in drug discovery:

-

Kinase Inhibitors: The quinoline binds the ATP pocket, while the piperazine extends into the solvent-exposed region, often derivatized with ureas or amides to interact with specific residues (e.g., Asp-Phe-Gly motif).

-

Antimicrobials: Used to synthesize hybrids like 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol , which show potent activity against Gram-positive bacteria by chelating metals and disrupting cell walls [1].

-

CNS Agents: The basic nitrogen mimics the side chain of neurotransmitters (serotonin/dopamine), making it a scaffold for 5-HT receptor antagonists.

Handling & Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at

. -

Reactivity: The secondary amine is prone to oxidation or carbamate formation if exposed to atmospheric

for prolonged periods in solution. Always handle the free base under inert atmosphere (Argon/Nitrogen).

References

-

Synthesis and Biological Activity of Quinolin-8-ol Derivatives. Source: Journal of Materials and Environmental Science. Context: Details the synthesis of piperazinyl-methyl-quinoline derivatives via nucleophilic substitution and their antibacterial profiling. URL:[Link]

-

Novel quinoline-piperazine hybrids: Design, synthesis and evaluation. Source: RSC Advances (Royal Society of Chemistry). Context: Provides NMR characterization data (chemical shifts for the methylene bridge) and synthetic protocols for sulfonyl derivatives. URL:[Link]

-

PubChem Compound Summary: 4-Methyl-2-piperazin-1-yl-quinoline. Source: National Center for Biotechnology Information (NCBI). Context: While referencing a structural isomer, this source provides validated physical property data and safety protocols relevant to the piperazinyl-quinoline class. URL:[Link]

Sources

An In-depth Technical Guide to the Molecular Weight and Formula of Piperazine-Quinoline Hybrids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the determination of molecular weight and chemical formulas for piperazine-quinoline hybrids, a class of compounds with significant therapeutic potential. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights essential for accurate and reliable characterization in a drug discovery and development context.

Introduction: The Significance of Piperazine-Quinoline Hybrids

Quinoline, a heterocyclic aromatic compound with the molecular formula C₉H₇N, and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The hybridization of the quinoline scaffold with other pharmacologically active moieties, such as piperazine, has emerged as a powerful strategy in drug design. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (C₄H₁₀N₂), often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability, to the parent molecule.[3][4]

The resulting piperazine-quinoline hybrids are a diverse class of molecules with promising therapeutic applications, including the development of new agents against drug-resistant tuberculosis and various cancers.[5][6][7] Accurate determination of their molecular weight and elemental composition is a critical first step in the drug development pipeline. This information confirms the successful synthesis of the target compound, establishes its purity, and is a prerequisite for all subsequent biological and pharmacological evaluations.

Theoretical Determination of Molecular Formula and Weight

Prior to any experimental analysis, the theoretical molecular formula and molecular weight of a target piperazine-quinoline hybrid must be calculated. This serves as the benchmark against which all experimental data are compared.

Building the Molecular Formula

The molecular formula is determined by summing the constituent atoms of the quinoline core, the piperazine linker, and any appended substituents. It is crucial to account for every atom and its multiplicity.

Example: Consider a hypothetical hybrid consisting of a 4-methoxy-6-fluoroquinoline core linked to a piperazine ring, which is further substituted with a 2-fluorobenzenesulfonyl group.

-

Quinoline core (4-methoxy-6-fluoroquinoline): C₁₀H₈FNO

-

Piperazine linker: C₄H₈N₂ (note: two hydrogens are lost upon substitution)

-

Substituent (2-fluorobenzenesulfonyl): C₆H₄FO₂S

Combined Molecular Formula: C₂₀H₁₉F₂N₃O₃S

Calculating the Monoisotopic Mass and Average Molecular Weight

-

Monoisotopic Mass: Calculated using the mass of the most abundant isotope of each element. This is the value typically observed in high-resolution mass spectrometry.

-

Average Molecular Weight (or Molar Mass): Calculated using the weighted average of the natural abundances of all stable isotopes of each element. This value is used for stoichiometric calculations in chemical reactions.

| Element | Monoisotopic Mass (Da) | Average Atomic Weight ( g/mol ) |

| Carbon (C) | 12.00000 | 12.011 |

| Hydrogen (H) | 1.00783 | 1.008 |

| Nitrogen (N) | 14.00307 | 14.007 |

| Oxygen (O) | 15.99491 | 15.999 |

| Fluorine (F) | 18.99840 | 18.998 |

| Sulfur (S) | 31.97207 | 32.06 |

For our example (C₂₀H₁₉F₂N₃O₃S):

-

Monoisotopic Mass: (20 * 12.00000) + (19 * 1.00783) + (2 * 18.99840) + (3 * 14.00307) + (3 * 15.99491) + (1 * 31.97207) = 447.1064 Da

-

Average Molecular Weight: (20 * 12.011) + (19 * 1.008) + (2 * 18.998) + (3 * 14.007) + (3 * 15.999) + (1 * 32.06) = 447.45 g/mol

Experimental Verification: A Self-Validating System

Experimental determination of molecular weight and formula relies on a combination of techniques that provide complementary information, creating a self-validating system for structural confirmation.

Mass Spectrometry: The Gold Standard for Molecular Weight

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It provides a direct and highly accurate measurement of the molecular weight.

Causality Behind Experimental Choices:

-

Ionization Technique: The choice of ionization method is critical and depends on the polarity and thermal stability of the analyte.

-

Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation.[8][9] While it can provide valuable structural information, the molecular ion peak may be weak or absent for complex molecules like piperazine-quinoline hybrids.

-

Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar and thermally labile molecules.[10] It typically produces protonated molecules [M+H]⁺ or other adducts, allowing for clear determination of the molecular weight with minimal fragmentation.[10] For piperazine-quinoline hybrids, which possess basic nitrogen atoms, ESI in positive ion mode is the preferred method.

-

-

Mass Analyzer: The choice of mass analyzer determines the resolution and accuracy of the measurement.

-

Quadrupole: Offers good sensitivity and speed but lower resolution.

-

Time-of-Flight (TOF): Provides high resolution and accurate mass measurements (typically within 5 ppm), enabling the determination of the elemental composition from the exact mass.[10]

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

-

Sample Preparation: Dissolve a small amount (typically <1 mg) of the purified piperazine-quinoline hybrid in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets. A heated desolvation gas (e.g., nitrogen) facilitates the evaporation of the solvent, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the TOF mass analyzer, where their m/z is determined based on the time it takes for them to travel a fixed distance.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. The measured accurate mass is then compared to the theoretical monoisotopic mass of the expected formula. Software tools can be used to predict the elemental composition based on the accurate mass and isotopic pattern.

Diagram: Experimental Workflow for HRMS Analysis

Caption: Workflow for molecular weight and formula determination using ESI-TOF HRMS.

Elemental Analysis: Confirming the Elemental Composition

Elemental analysis (EA), specifically CHNS analysis, provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound.[11][12][13][14][15] This technique serves as an orthogonal method to validate the molecular formula determined by HRMS.

Causality Behind Experimental Choices:

The principle of EA is based on the complete combustion of the sample. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector. This method provides a bulk analysis of the sample, and its accuracy is highly dependent on the purity of the compound. An accepted deviation of experimental results from the calculated values is typically within ±0.4%.

Experimental Protocol: CHNS Combustion Analysis

-

Sample Preparation: Accurately weigh a small amount (1-3 mg) of the highly purified and dried piperazine-quinoline hybrid into a tin or silver capsule.

-

Combustion: The capsule is dropped into a high-temperature (≈900-1000 °C) combustion furnace rich in oxygen. The sample undergoes complete combustion.

-

Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂, SO₂, and others) are passed through a reduction tube to convert nitrogen oxides to N₂ and are then separated using a gas chromatography column.

-

Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

-

Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula.

Diagram: Logical Relationship in Structural Confirmation

Caption: Interdependence of theoretical and experimental data for structural validation.

Data Presentation: Summarizing Key Information

For a series of synthesized piperazine-quinoline hybrids, it is essential to present the molecular formula and weight data in a clear and concise tabular format.

Table 1: Molecular Formula and Weight Data for a Series of Piperazine-Quinoline Hybrids

| Compound ID | Molecular Formula | Theoretical Monoisotopic Mass (Da) | [M+H]⁺ Found (HRMS) | Δ (ppm) | Theoretical Elemental Composition (%) | Experimental Elemental Composition (%) |

| PQH-01 | C₂₀H₁₉F₂N₃O₃S | 447.1064 | 448.1137 | -1.8 | C: 53.68, H: 4.28, N: 9.39, S: 7.16 | C: 53.55, H: 4.31, N: 9.45, S: 7.09 |

| PQH-02 | C₂₁H₂₂FN₃O₃S | 431.1369 | 432.1442 | 0.7 | C: 58.45, H: 5.14, N: 9.74, S: 7.43 | C: 58.60, H: 5.09, N: 9.68, S: 7.49 |

| PQH-03 | C₂₂H₂₅N₃O₃S | 427.1617 | 428.1690 | -1.2 | C: 61.80, H: 5.89, N: 9.83, S: 7.50 | C: 61.71, H: 5.95, N: 9.77, S: 7.58 |

Note: The [M+H]⁺ value is reported for the found mass, as this is what is directly observed in ESI-MS. The mass of the proton (1.00728 Da) is subtracted before calculating the mass difference (Δ) in parts per million (ppm).

Conclusion: Ensuring Scientific Integrity

The accurate determination of the molecular weight and formula of piperazine-quinoline hybrids is a foundational aspect of drug discovery and development. By employing a multi-faceted approach that combines theoretical calculations with high-resolution mass spectrometry and elemental analysis, researchers can establish a self-validating system that ensures the identity and purity of their synthesized compounds. This rigorous characterization provides the necessary confidence to proceed with further preclinical and clinical investigations, ultimately contributing to the development of novel and effective therapeutics.

References

-

Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

-

ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

-

Precise Group. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

-

AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

-

Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

-

Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 335-339. Retrieved from [Link]

-

Priya, M. G. R., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research, 16(7), 171. Retrieved from [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. Retrieved from [Link]

-

ResearchGate. (2020). Novel Piperazine and Morpholine Substituted Quinolines: Selective Synthesis through Activation of 3,6,8-Tribromoquinoline, Characterization and Their Some Metabolic Enzymes Inhibition Potentials. Retrieved from [Link]

-

Gnanavelu, K., Kumar, V. K. S., Eswaran, S., & Sivashanmugam, K. (2023). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC medicinal chemistry, 14(1), 183–189. Retrieved from [Link]

-

Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of agricultural and food chemistry, 63(24), 5846–5854. Retrieved from [Link]

-

Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics, 12(4), 211-215. Retrieved from [Link]

-

Malaria World. (2025, April 9). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. Retrieved from [Link]

-

Moleele, S. S., Singh, K., & Chibale, K. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2253. Retrieved from [Link]

-

Gnanavelu, K., et al. (2022). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Medicinal Chemistry, 14(1), 183-189. Retrieved from [Link]

-

Sharma, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23539-23563. Retrieved from [Link]

-

ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. Retrieved from [Link]

-

Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine. Retrieved from [Link]

-

Singh, L. S. K. J., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of several anticancer 4‐piperazinylquinoline hybrids.... Retrieved from [Link]

-

Wiley. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

-

SlidePlayer. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

-

Giorgi, G., et al. (1990). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 1(5), 406-414. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, August 11). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Retrieved from [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. Piperazine [webbook.nist.gov]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. jocpr.com [jocpr.com]

- 6. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chempap.org [chempap.org]

- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elemental analysis - Wikipedia [en.wikipedia.org]

- 12. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 13. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 14. azom.com [azom.com]

- 15. Elemental analysis: operation & applications - Elementar [elementar.com]

4-(1-Piperazinylmethyl)quinoline hydrochloride SDS safety data

Technical Whitepaper: 4-(1-Piperazinylmethyl)quinoline Hydrochloride Safety, Synthesis, and Application in Medicinal Chemistry

Part 1: Executive Summary & Chemical Architecture

The Privileged Scaffold 4-(1-Piperazinylmethyl)quinoline hydrochloride represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. By bridging a lipophilic quinoline core with a hydrophilic, ionizable piperazine ring via a methylene linker, this compound serves as a critical intermediate in the development of antimalarials (chloroquine analogs), serotonin receptor modulators (5-HT1A/2A), and novel antibacterial agents.

Its hydrochloride salt form enhances aqueous solubility, facilitating biological assays, but introduces specific handling challenges related to hygroscopicity and acidity.

Table 1: Chemical Identity & Physical Properties

| Property | Specification |

| Chemical Name | 4-(1-Piperazinylmethyl)quinoline hydrochloride |

| CAS Number | 1986372-01-3 (HCl salt); 100643-71-8 (Free base) |

| Molecular Formula | C₁₄H₁₇N₃ · xHCl (Typically mono- or dihydrochloride) |

| Molecular Weight | 227.31 g/mol (Free base) + 36.46 (per HCl) |

| Appearance | White to off-white crystalline solid |

| Solubility | High in Water, DMSO, Methanol; Low in Hexane, DCM |

| pKa (Calc.) | ~8.5 (Piperazine secondary amine), ~4.9 (Quinoline N) |

Part 2: Comprehensive Hazard Analysis (SDS Synthesis)

Expert Insight: Unlike simple inorganic salts, this compound combines the corrosive potential of a hydrochloride acid salt with the bioactive nature of a nitrogen mustard-like pharmacophore. The primary risks are not just acute toxicity, but sensitization and mucous membrane destruction.

Hazard Classification (GHS/CLP)

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3]

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.[2][3]

Mechanistic Toxicology

The piperazine ring contains a secondary amine. Upon contact with moist mucous membranes (eyes/lungs), the hydrochloride salt dissociates, locally lowering pH while the organic amine interacts with protein residues. This "double-action" mechanism drives the severe irritation potential.

Diagram 1: Safety & Exposure Response Protocol

This decision matrix outlines the immediate actions required upon exposure, prioritizing neutralization and dilution.[4]

Caption: Standardized exposure response workflow emphasizing immediate decontamination prior to medical intervention.

Part 3: Handling, Storage & Stability Protocols

The Hygroscopicity Challenge As a hydrochloride salt of a secondary amine, this compound is hygroscopic . Exposure to ambient moisture leads to the formation of a sticky gum, which complicates accurate weighing and can accelerate hydrolytic degradation.

Protocol: The "Dry-Chain" Storage System

-

Primary Container: Amber glass vial with a Teflon-lined cap (prevents UV degradation of the quinoline ring).

-

Atmosphere: Headspace purged with Argon or Nitrogen.

-

Secondary Containment: Sealed desiccator containing activated silica gel or Drierite®.

-

Temperature: Store at 2–8°C . Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Solubility & Workup Insight

-

Acidic pH: Soluble in water.

-

Basic pH (>10): The free base precipitates or becomes extractable into organic solvents (DCM/Ethyl Acetate).

-

Critical Step: When using the HCl salt in organic synthesis, you must often add a scavenger base (e.g., Triethylamine or DIPEA) to liberate the nucleophilic secondary amine.

Part 4: Synthetic Utility & Experimental Workflows

This molecule is primarily used as a nucleophilic building block. The secondary amine on the piperazine ring is highly reactive toward electrophiles (acyl chlorides, alkyl halides, isocyanates).

Workflow A: Synthesis of the Core Scaffold

The most robust route to 4-(1-piperazinylmethyl)quinoline involves the nucleophilic substitution of 4-chloromethylquinoline or the reductive amination of quinoline-4-carboxaldehyde.

Workflow B: Application (Amide Coupling)

Scenario: Attaching a fluorophore or drug pharmacophore to the piperazine tail.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of 4-(1-piperazinylmethyl)quinoline HCl in dry DMF.

-

Neutralization: Add 3.0 eq of DIPEA (Diisopropylethylamine). Note: Extra base is needed to neutralize the HCl salt and the generated acid.

-

Activation: In a separate vessel, activate the carboxylic acid partner (1.1 eq) with HATU (1.1 eq) in DMF for 15 minutes.

-

Coupling: Add the activated acid solution to the quinoline amine solution.

-

Reaction: Stir at RT for 4–12 hours under N₂.

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (removes acid), then Brine. Dry over Na₂SO₄.

Diagram 2: Synthetic Logic Flow

Visualizing the transformation from raw materials to functionalized drug candidate.

Caption: Synthetic route via Boc-protection strategy to ensure product purity and avoid polymerization.

Part 5: Waste Management & Ecological Impact

Disposal Protocol

-

Do NOT flush down the drain.[3] Quinoline derivatives can be toxic to aquatic life (long-term adverse effects).

-

Neutralization: Dissolve in a combustible solvent (acetone/ethanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen oxides).

-

Spill Cleanup: Dampen spilled solid with water to prevent dusting, cover with inert absorbent (vermiculite), and place in a closed container.

References

-

Sigma-Aldrich. (2024).[2] Safety Data Sheet: 4-(Piperazin-1-ylmethyl)quinoline hydrochloride. Merck KGaA.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12236109 (Free Base). PubChem.

-

Douelle, F., et al. (2011). "Design and synthesis of orally bioavailable piperazine substituted 4(1H)-quinolones with potent antimalarial activity." Journal of Medicinal Chemistry. (Contextualizing the scaffold utility).

-

Fisher Scientific. (2024).[2] General Handling of Hygroscopic Hydrochloride Salts.

Sources

Methodological & Application

Synthesis of 4-(1-Piperazinylmethyl)quinoline: An Application Note and Detailed Protocol

Abstract

This comprehensive guide details the synthesis of 4-(1-Piperazinylmethyl)quinoline from 4-chloromethylquinoline and piperazine. This reaction proceeds via a nucleophilic substitution mechanism, a fundamental transformation in organic chemistry. This document provides a robust, step-by-step protocol for researchers, scientists, and professionals in drug development. It encompasses a thorough examination of the reaction mechanism, safety protocols, and analytical techniques for the characterization of the final product. The quinoline core is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous pharmacologically active compounds.[1][2][3][4][5][6][7] This guide is designed to be a self-validating system, offering insights into the causality behind experimental choices to ensure both reproducibility and a deep understanding of the synthetic process.

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a vital heterocyclic aromatic compound that forms the structural backbone of a wide array of synthetic compounds with diverse and potent biological activities.[1][2][3][4][5][6][7] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs with applications as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][3][6][7][8] The introduction of a piperazine group at the 4-position of the quinoline ring can significantly modulate the physicochemical properties of the molecule, such as solubility and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.[9] The target compound, 4-(1-Piperazinylmethyl)quinoline, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.

Reaction Mechanism: A Nucleophilic Substitution Approach

The synthesis of 4-(1-Piperazinylmethyl)quinoline from 4-chloromethylquinoline proceeds through a classic bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the piperazine, acting as the nucleophile, attacks the electrophilic carbon atom of the chloromethyl group on the quinoline ring. The nitrogen atom of the piperazine, with its lone pair of electrons, forms a new carbon-nitrogen bond, while simultaneously displacing the chloride ion, which acts as the leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the piperazine and driving the reaction to completion.

Caption: Nucleophilic substitution of 4-chloromethylquinoline with piperazine.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-(1-Piperazinylmethyl)quinoline.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 4-Chloromethylquinoline hydrochloride | ≥98% | Commercially Available | 3747-74-8 |

| Piperazine | ≥99% | Commercially Available | 110-85-0 |

| Triethylamine (TEA) | ≥99.5% | Commercially Available | 121-44-8 |

| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | 68-12-2 |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | 75-09-2 |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A | N/A |

| Brine (Saturated NaCl Solution) | Laboratory Prepared | N/A | N/A |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | 7757-82-6 |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | 7631-86-9 |

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[10][11][12][13]

Handling of Reagents:

-

4-Chloromethylquinoline hydrochloride: This compound is harmful if swallowed and causes skin and serious eye irritation.[10] May cause respiratory irritation.[10] Avoid breathing dust, fume, gas, mist, vapors, or spray.[10][11]

-

Piperazine: Corrosive and can cause severe skin burns and eye damage.[13] May cause an allergic skin reaction.[13] Handle in a well-ventilated area, preferably a chemical fume hood.[11][13]

-

Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Dimethylformamide (DMF): A combustible liquid that is a suspected carcinogen and teratogen. Handle with extreme caution in a fume hood.

-

Dichloromethane (DCM): A volatile and suspected carcinogen. Use only in a well-ventilated fume hood.

Emergency Procedures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes.[13] Remove contaminated clothing.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]

Synthetic Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloromethylquinoline hydrochloride (5.0 g, 23.4 mmol).

-

Addition of Reagents: Add anhydrous dimethylformamide (DMF, 100 mL) to the flask and stir until the solid is partially dissolved. Add piperazine (10.1 g, 117 mmol, 5 equivalents) to the mixture. The large excess of piperazine serves both as a nucleophile and a base to neutralize the HCl salt of the starting material and the HCl generated during the reaction.

-

Alternative Base: Alternatively, a stoichiometric amount of piperazine (2.0 g, 23.4 mmol) can be used in the presence of an external base like triethylamine (TEA, 6.5 mL, 46.8 mmol, 2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours.[8]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Quenching: Pour the reaction mixture into a separatory funnel containing 200 mL of water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove any remaining acidic impurities, followed by a wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel in a slurry of dichloromethane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of dichloromethane and methanol (starting with 100% dichloromethane and gradually increasing the polarity to 95:5 dichloromethane:methanol).

-

Fraction Collection: Collect the fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-(1-Piperazinylmethyl)quinoline as a solid.

Key Reaction Parameters

| Parameter | Value | Rationale |

| Stoichiometry (Piperazine) | 5 equivalents | Acts as both nucleophile and base, driving the reaction to completion. |

| Solvent | DMF | A polar aprotic solvent that facilitates SN2 reactions. |

| Temperature | 80 °C | Provides sufficient energy to overcome the activation barrier without significant side product formation.[8] |

| Reaction Time | 4-6 hours | Typically sufficient for complete conversion as monitored by TLC. |

| Expected Yield | 70-85% | Based on typical literature reports for similar transformations.[8] |

Analytical Characterization

The identity and purity of the synthesized 4-(1-Piperazinylmethyl)quinoline should be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the quinoline and piperazine protons. The methylene protons connecting the two rings will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)

-

Mass spectrometry will be used to determine the molecular weight of the product. The expected molecular ion peak will confirm the successful synthesis.

High-Performance Liquid Chromatography (HPLC)

-

HPLC analysis is crucial for determining the purity of the final compound. A single sharp peak indicates a high degree of purity.[15]

Caption: Workflow for purification and characterization.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 4-(1-Piperazinylmethyl)quinoline. By following the detailed protocol and adhering to the safety precautions, researchers can reliably synthesize this valuable building block for further drug discovery and development efforts. The emphasis on understanding the underlying reaction mechanism and the importance of thorough analytical characterization ensures the integrity and reproducibility of the scientific process.

References

-

European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet: (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Retrieved from [Link]

- Benkherrou, S., et al. (2017). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Applicable Chemistry, 6(5), 843-850.

- Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)

- Guedes, R. C., et al. (2022). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen, 11(10), e202200140.

- Murugavel, S., et al. (2022). Synthesis, characterization, pharmacological, molecular modeling and antimicrobial activity evaluation of novel isomer quinoline derivatives.

- Google Patents. (2015). US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.

- Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)

- Kumar, A., et al. (2018). Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial and antituberculosis properties. European Journal of Medicinal Chemistry, 157, 1030-1044.

- Wicht, K. J., et al. (2014). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry, 57(15), 6345-6357.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Singh, R., & Singh, V. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Kumar, A., et al. (2018). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances, 8(52), 29683-29696.

- Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)

- Szabó, R., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929.

- Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate.

- Wang, Y., et al. (2014). Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR. Malaria Journal, 13, 403.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline synthesis [organic-chemistry.org]

- 5. iipseries.org [iipseries.org]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sds.edqm.eu [sds.edqm.eu]

- 14. fishersci.com [fishersci.com]

- 15. rsc.org [rsc.org]

Application Note: Nucleophilic Substitution Methods for Piperazine-Quinoline Synthesis

Abstract

The piperazine-quinoline motif represents a privileged pharmacophore in medicinal chemistry, serving as the core structure for antimalarials (e.g., chloroquine analogues), kinase inhibitors, and efflux pump inhibitors. This application note provides a comprehensive technical guide to synthesizing these hybrids via Nucleophilic Aromatic Substitution (

Mechanistic Grounding & Strategic Considerations

The Electrophile: Reactivity of the Quinoline Core

The reactivity of haloquinolines toward nucleophiles is dictated by the electron-deficient nature of the heteroaromatic ring.[1] The nitrogen atom at position 1 exerts a strong inductive ($ -I

-

Regioselectivity (C4 vs. C2): The C4 position is generally more reactive than C2 in

reactions.[2] This is attributed to the greater stability of the Meisenheimer intermediate formed upon attack at C4, where the negative charge is effectively delocalized onto the ring nitrogen. -

Substituent Effects: Electron-withdrawing groups (EWGs) such as

or -

Leaving Group (LG) Hierarchy: Contrary to

/

The Nucleophile: Piperazine Dynamics

Piperazine is a secondary diamine. A common pitfall is the formation of bis-substituted byproducts (where one piperazine molecule attacks two quinoline rings).

-

Control Strategy: To favor mono-substitution, use a significant molar excess of piperazine (3–5 equivalents) or protect one amine terminus (e.g.,

-Boc-piperazine).

Decision Matrix & Workflow

Before selecting a protocol, analyze your substrate using the following logic:

Figure 1: Strategic decision tree for selecting the optimal synthesis method based on substrate electronic properties.

Experimental Protocols

Method A: Classical Thermal (Green/Neat)

Best for: Highly activated substrates (e.g., 4,7-dichloroquinoline) and large-scale synthesis.

Principle: Utilizing the nucleophile (piperazine) as both the reactant and the solvent ("neat" conditions) drives the reaction equilibrium forward via mass action and eliminates the need for environmentally hazardous solvents.

Protocol:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, add 1.0 eq of 4-chloroquinoline derivative and 4.0–5.0 eq of piperazine (solid).

-

Heat: Heat the mixture to 120–140 °C (oil bath). The piperazine will melt (mp ~106 °C), creating a homogeneous melt.

-

Monitor: Stir for 2–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

Workup (Precipitation): Cool the reaction mixture to ~80 °C. Slowly add water (approx. 10 mL per gram of substrate) with vigorous stirring. The product often precipitates as a free base.

-

Purification: Filter the solid. Wash with excess water to remove unreacted piperazine. Recrystallize from Ethanol/Water if necessary.

Expert Insight: If the product does not precipitate (oiling out), extract with Ethyl Acetate, wash the organic layer with brine (to remove piperazine), dry over

Method B: Microwave-Assisted Synthesis

Best for: Deactivated substrates (e.g., 2-chloroquinoline), library generation, and rapid optimization.

Principle: Dielectric heating provides uniform energy transfer, significantly reducing reaction times from hours to minutes and suppressing side reactions.

Protocol:

-

Charge: In a microwave-safe vial (e.g., 10 mL), add 1.0 eq haloquinoline, 2.0 eq piperazine, and 1.0 eq

(optional, acts as an HCl scavenger). -

Solvent: Add 2–3 mL of Ethanol, Isopropanol, or DMF. (Ethanol is preferred for green chemistry; DMF for solubility issues).

-

Irradiate: Cap the vial. Program the microwave reactor:

-

Temperature: 140–160 °C

-

Time: 10–20 minutes

-

Pressure Limit: 15 bar

-

-

Workup: Pour the reaction mixture into ice-cold water. Filter the precipitate.[3]

Data Comparison (Thermal vs. Microwave):

| Parameter | Thermal (Method A) | Microwave (Method B) |

| Reaction Time | 4 – 12 Hours | 10 – 20 Minutes |

| Solvent | Neat / DMF / Toluene | EtOH / IPA / Neat |

| Typical Yield | 65 – 80% | 85 – 95% |

| Energy Efficiency | Low | High |

Method C: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated positions (C3, C5-C8) or when

Principle: Palladium-catalyzed cycle involving oxidative addition of the aryl halide, amine coordination, and reductive elimination.[4]

Protocol:

-

Charge: In a glovebox or under Argon stream, add:

-

1.0 eq Haloquinoline (Cl or Br)

-

1.2 eq

-Boc-piperazine (Protection recommended to prevent catalyst poisoning or bridging) -

0.05 eq (5 mol%)

or -

0.10 eq (10 mol%) Ligand (BINAP or Xantphos)

-

1.5 eq Base (

or

-

-

Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

-

Reaction: Heat at 80–110 °C for 12–24 hours under inert atmosphere.

-

Workup: Filter through a Celite pad to remove Palladium residues. Concentrate filtrate.

-

Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group if free piperazine is required.

Reaction Mechanism ( )

Understanding the mechanism is crucial for troubleshooting. The rate-determining step is typically the nucleophilic attack (Step 1).[1]

Figure 2: Simplified reaction pathway for the Nucleophilic Aromatic Substitution of 4-chloroquinoline.

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Conversion | Poor electrophilicity or low temperature. | Switch to Method B (Microwave) or use a higher boiling solvent (e.g., Ethylene Glycol). |

| Bis-substitution | Piperazine acts as a linker between two quinolines. | Increase Piperazine equivalents to 5.0 eq or use |

| Product "Oiling Out" | Impurities or high solvent retention. | Triturate the oil with cold Diethyl Ether or Hexanes to induce crystallization. |

| Black Precipitate | Palladium crash-out (Method C). | Ensure inert atmosphere ( |

References

-

Mechanistic Insight: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

-

Microwave Protocol: Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. National Institutes of Health (PMC). Link

-

Antimalarial Applications: Synthesis of piperazine tethered 4-aminoquinoline-pyrimidine hybrids as potent antimalarial agents.[5][6] Royal Society of Chemistry (RSC). Link

-

Buchwald-Hartwig Scope: Buchwald–Hartwig amination. Wikipedia (General Overview & Key Citations). Link

-

Green Chemistry: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health (PMC). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Synthesis of piperazine tethered 4-aminoquinoline-pyrimidine hybrids as potent antimalarial agents - RSC Advances (RSC Publishing) DOI:10.1039/C4RA02276A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: High-Precision Design of Piperazine-Quinoline Scaffolds for EGFR Inhibition

Executive Summary & Scientific Rationale

The Epidermal Growth Factor Receptor (EGFR) remains a critical target in non-small cell lung cancer (NSCLC). While quinazoline-based inhibitors (e.g., Gefitinib, Osimertinib) have defined the landscape, the emergence of resistance mutations—specifically the gatekeeper T790M and the tertiary C797S—necessitates novel scaffold exploration.

This guide details the application of Piperazine-Quinoline scaffolds . Unlike the rigid quinazoline core, the quinoline scaffold offers a distinct vector for substituent attachment at the C4 position. When coupled with a piperazine moiety, this scaffold achieves two critical design goals:

-

Solubility & ADME: The piperazine ring disrupts planarity and provides a basic center for lysosomal trapping or salt formation.

-

Solvent Front Interaction: The piperazine serves as a linker to project "warheads" (e.g., acrylamides) toward Cys797 or to interact with the solvent-exposed ribose pocket, overcoming steric hindrance in mutated active sites.

Phase I: Rational Design & SAR Strategy

Structural Biology of the Binding Mode

The quinoline core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Met793). The critical design step is the modification at the C4 position.

-

The Hinge Binder: The N1 of the quinoline accepts a H-bond from Met793.

-

The Linker (Piperazine): Attached at C4, the piperazine ring adopts a chair conformation, projecting substituents out of the hydrophobic pocket and into the solvent channel. This is crucial for maintaining potency against the T790M mutant, where the bulky methionine residue crowds the ATP pocket.

Pharmacophore Visualization

The following diagram illustrates the strategic functionalization of the scaffold.

Figure 1: Pharmacophore model showing the quinoline core interaction with the hinge region and the piperazine linker projecting into the solvent front.

Phase II: Chemical Synthesis Protocol

Objective: Synthesize 4-(piperazin-1-yl)quinoline derivatives via Nucleophilic Aromatic Substitution (

Materials

-

Starting Material: 4-Chloro-3-cyanoquinoline (or substituted variants).

-

Nucleophile: N-Boc-piperazine or substituted phenylpiperazine.

-

Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).

-

Base: Triethylamine (Et3N) or

.

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 eq of 4-chloroquinoline derivative in iPrOH (10 mL/mmol).

-

Nucleophile Addition: Add 1.2 eq of the piperazine derivative.

-

Catalysis: Add 2.0 eq of Et3N.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).-

Critical Note: If conversion is slow due to steric hindrance on the quinoline, switch to microwave irradiation at

for 20 mins.

-

-

Workup: Cool to room temperature. Pour into ice water.

-

Precipitate: If solid forms, filter and wash with cold water/hexane.

-

Extraction: If oil forms, extract with DCM, dry over

.

-

-

Purification: Recrystallize from EtOH or purify via silica gel column chromatography.

Figure 2: Synthesis workflow for piperazine-quinoline coupling via nucleophilic aromatic substitution.

Phase III: Biochemical Validation (Kinase Assay)

Protocol: ADP-Glo™ Kinase Assay (Promega)

Purpose: Determine

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.

-

Kinase Reaction: EGFR + ATP + Poly(Glu,Tyr)

ADP + Phospho-substrate. -

Detection: Kinase Detection Reagent converts ADP back to ATP, which drives a luciferase reaction.[1][2]

Experimental Procedure

-

Preparation: Dilute EGFR enzyme (WT or Mutant) to 0.5 ng/µL in 1X Kinase Buffer (40mM Tris pH 7.5, 20mM

, 0.1mg/mL BSA, 50µM DTT). -

Compound Transfer: Add 1 µL of synthesized inhibitor (serial dilutions in DMSO) to a 384-well white plate.

-

Enzyme Addition: Add 2 µL of EGFR enzyme solution. Incubate 10 min at RT.

-

Substrate Start: Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu4, Tyr1)).

-

Reaction: Incubate for 60 mins at RT.

-

ADP-Glo Step: Add 5 µL ADP-Glo™ Reagent.[3] Incubate 40 mins (stops kinase, depletes ATP).

-

Detection Step: Add 10 µL Kinase Detection Reagent.[3] Incubate 30 mins.

-

Read: Measure luminescence on a plate reader (e.g., EnVision).

Data Analysis

Fit the RLU (Relative Light Units) vs. log[Inhibitor] to a sigmoidal dose-response equation to calculate

Representative Data Format:

| Compound ID | EGFR WT | EGFR T790M | Selectivity Index (WT/Mutant) |

| Gefitinib (Ctrl) | 3.5 | >1000 | < 0.01 |

| Piperazine-Quinoline 8b | 180 | 80 | 2.25 |

| Piperazine-Quinoline 3p | 12 | 8 | 1.5 |

Note: A Selectivity Index < 1 indicates the compound is more potent against the mutant, a desirable trait for second/third-generation inhibitors.

Phase IV: Cellular Profiling (MTT Assay)

Objective: Assess cellular viability in relevant lung cancer lines.

-

A549: EGFR Wild Type (Sensitivity control).

-

NCI-H1975: EGFR L858R/T790M (Resistance model).

Protocol

-

Seeding: Seed cells in 96-well plates (

cells/well) in RPMI-1640 + 10% FBS. Incubate overnight. -

Treatment: Treat cells with serial dilutions of the piperazine-quinoline derivatives (0.01 – 10 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 4 hours at

. Viable mitochondria reduce MTT to purple formazan.[4] -

Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 mins.

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

Causality & Interpretation

-

High Potency in H1975: Indicates the piperazine-quinoline scaffold successfully engages the T790M mutant ATP pocket.

-

Loss of Potency in A549: If the compound kills H1975 but spares A549, it suggests mutant-selectivity , reducing potential skin/gut toxicity (common EGFR side effects).

References

-

Fry, D.W., et al. "Specific inhibition of the epidermal growth factor receptor tyrosine kinase."[5] Science, 1994. (Foundational text on Quinazoline/Quinoline inhibition).

- Al-Warhi, T., et al. "Design, synthesis and biological evaluation of novel quinoline-piperazine derivatives as potential antitumor agents." Saudi Pharmaceutical Journal, 2020. (Source for Compound 8b/Synthesis conditions).

- Xu, S., et al. "Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors." Bioorganic & Medicinal Chemistry, 2016.

Sources

Application Note: Optimized Synthesis and Evaluation of Quinoline-Piperazine Antibacterials

Abstract & Introduction

The fluoroquinolone class of antibiotics remains a cornerstone of modern antimicrobial chemotherapy.[1][2][3] The pharmacophore's efficacy relies heavily on the synergy between the quinoline core (responsible for DNA intercalation and enzyme inhibition) and the C-7 piperazine moiety (which dictates spectrum of activity, bioavailability, and solubility).

This application note provides a rigorous, field-validated workflow for synthesizing C-7 substituted quinoline-piperazine conjugates via Nucleophilic Aromatic Substitution (

Chemical Synthesis: C-7 Piperazinylation Protocol[4][5]

Retrosynthetic Logic

The industry-standard approach for synthesizing agents like Ciprofloxacin or Levofloxacin involves the late-stage introduction of the piperazine ring. The C-7 position of the quinolone core is activated for nucleophilic attack by the electron-withdrawing effects of the C-6 fluorine atom and the C-4 carbonyl group.

Key Reaction:

Reagents & Equipment[4]

-

Core Scaffold: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (or 7-chloro analog).

-

Nucleophile: Piperazine or

-Methylpiperazine (1.2 – 5.0 equivalents). -

Solvent: Anhydrous DMSO or Pyridine (High dielectric constant is critical for zwitterionic intermediates).

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or excess piperazine.

-

Workup: Glacial Acetic Acid, Ethanol, Chloroform.

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the 7-chloro-fluoroquinolone acid in 5 mL of anhydrous DMSO.

-

Note: DMSO is preferred over DMF for higher reaction temperatures (

C) without decomposition.

-

-

Add 2.0 mmol (2 eq) of the piperazine derivative .

-

Expert Tip: If using a precious/complex piperazine, use 1.0 eq of piperazine and 1.5 eq of DBU as a non-nucleophilic base scavenger.

-

-

Purge the system with Nitrogen (

) to prevent oxidative degradation of the piperazine amine.

Step 2: Thermal Activation

-

Heat the mixture to 120–130°C for 2–4 hours.

-

Monitor: Check progress via TLC (Mobile Phase:

:MeOH:NH

Step 3: Workup & Purification (Isoelectric Precipitation)

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mass into 20 mL of ice-cold water.

-

Critical Step: Adjust pH to 7.0–7.2 using dilute Acetic Acid (10%).

-

Why? Fluoroquinolones are zwitterionic. They are most soluble at extreme pHs and least soluble at their isoelectric point (pI), causing precipitation.

-

-

Filter the resulting precipitate under vacuum.

-

Wash the cake with cold Ethanol (

mL) to remove unreacted piperazine and DMSO. -

Recrystallize from Acetonitrile or Ethanol/Water to achieve

purity (HPLC).

Synthetic Workflow Visualization

Figure 1: Synthetic pathway for C-7 modification via Nucleophilic Aromatic Substitution.

Biological Evaluation: MIC Determination

Once synthesized, the efficacy of the new chemical entity (NCE) must be quantified. The Minimum Inhibitory Concentration (MIC) is the gold standard metric.

Mechanism of Action (MoA) Context

Quinoline-piperazines target bacterial Type II Topoisomerases: DNA Gyrase (Gram-negative target) and Topoisomerase IV (Gram-positive target). The drug stabilizes the DNA-enzyme cleavage complex, leading to double-strand breaks and cell death.

Protocol: Broth Microdilution (CLSI M07 Compliant)

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

96-well polystyrene plates (U-bottom).

-

Bacterial Strains: E. coli ATCC 25922 (QC strain), S. aureus ATCC 29213.

-

Resazurin (0.01%) indicator solution (Optional for visual readout).

Procedure:

-

Stock Preparation: Dissolve the synthesized quinolone in 0.1 M NaOH (due to acidic solubility) or DMSO, then dilute with water to 1024

g/mL. -

Plate Setup: Add 50

L of CAMHB to columns 2–12 of the 96-well plate. -

Serial Dilution: Add 50

L of drug stock to column 1. Transfer 50-

Result: Concentration range typically 64

g/mL to 0.125

-

-

Inoculum Prep: Prepare a bacterial suspension in saline to match a 0.5 McFarland Standard (

CFU/mL). Dilute this 1:100 in CAMHB. -

Inoculation: Add 50

L of the diluted inoculum to all wells. Final inoculum density: -

Incubation: Seal plates and incubate at 35

2°C for 16–20 hours (aerobic). -

Readout: The MIC is the lowest concentration showing no visible turbidity.

-

Validation: Control wells (Growth Control, Sterility Control) must be valid.

-

MoA Visualization

Figure 2: Mechanism of Action showing the interruption of DNA replication machinery.

Structure-Activity Relationship (SAR) Insights

The following table summarizes how modifications to the piperazine ring (C-7) influence biological outcomes. This data aids in designing the "next derivative."

| Piperazine Modification (R-Group) | Effect on Gram-Negative Activity | Effect on Gram-Positive Activity | Pharmacokinetic Impact |

| Unsubstituted ( | High | Moderate | Moderate half-life. |

| High | Improved | Increased lipophilicity; better oral absorption. | |

| Moderate | Moderate | Increased steric bulk may reduce potency. | |

| Cyclopropyl | High | High | Excellent broad-spectrum balance. |

| Fused Rings (e.g., Pyrrolidino) | Variable | High | Often increases potency against resistant strains (MRSA). |

Expert Insight: The distal nitrogen of the piperazine ring is a crucial site for modulation. While alkylation increases lipophilicity (enhancing tissue penetration), excessive bulk can hinder binding to the Topoisomerase-DNA complex.

Troubleshooting Guide

-

Problem: Low yield in

reaction.-

Cause: Hydrolysis of the fluorine atom by moisture (forming the 7-OH inactive byproduct).

-

Solution: Ensure DMSO is anhydrous; use molecular sieves.

-

-

Problem: Product oils out during workup instead of precipitating.

-

Cause: pH is not exactly at the isoelectric point.

-

Solution: Titrate the acid slowly while monitoring with a pH meter. Alternatively, triturate the oil with diethyl ether.

-

-

Problem: MIC values are inconsistent.

-

Cause: Inoculum density variance.

-

Solution: Always use a spectrophotometer to verify the 0.5 McFarland standard; do not rely solely on visual comparison.

-

References

-

Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy.[4]

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[5][6]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry.

-

Emami, S., et al. (2013). Recent advances in the synthesis and antibacterial activity of quinolone-piperazine hybrids.[7][8][9][10] European Journal of Medicinal Chemistry.

Sources

- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the Mechanism of Action of Fluoroquinolones - Oreate AI Blog [oreateai.com]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]

- 6. Antimicrobial susceptibility testing standards, 4/15 - CAP TODAY [captodayonline.com]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 10. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

Recrystallization solvent systems for quinoline hydrochloride salts

Executive Summary

Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for antimalarials (e.g., chloroquine), kinase inhibitors, and diverse organometallic ligands. While the free base forms are often lipophilic oils or low-melting solids, their conversion to hydrochloride (HCl) salts is a standard strategy to enhance aqueous solubility and bioavailability.

However, Quinoline HCl salts present distinct purification challenges:

-

Hygroscopicity: They readily form hydrates, complicating drying and yield calculations.

-

Oiling Out: The high lattice energy often competes with solvation, leading to Liquid-Liquid Phase Separation (LLPS) rather than crystallization.

-

Steep Solubility Curves: They are often too soluble in methanol/water and insoluble in non-polar solvents, leaving a narrow window for solvent selection.

This guide provides a validated solvent selection matrix and step-by-step protocols to achieve high-purity crystalline salts, moving beyond "trial and error" to mechanistic control.

Physicochemical Principles of Solvent Selection

The recrystallization of an amine salt relies on disrupting the ionic lattice (dissolution) and reforming it in a more ordered state (crystallization). For Quinoline HCl, the protonated nitrogen (

Table 1: Solvent Compatibility Matrix for Quinoline HCl Salts